molecular formula C10H13B B1267464 1-Bromo-3-tert-butylbenzene CAS No. 3972-64-3

1-Bromo-3-tert-butylbenzene

Cat. No.: B1267464
CAS No.: 3972-64-3
M. Wt: 213.11 g/mol
InChI Key: FDXXHPYFJDKWJS-UHFFFAOYSA-N
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Description

1-Bromo-3-tert-butylbenzene is an organic compound with the chemical formula C10H13Br. It is a colorless liquid with a distinct aroma and is known for its combustibility. This compound is soluble in organic solvents such as ethanol and dimethylformamide and has a melting point of approximately -15 degrees Celsius and a boiling point of around 250 degrees Celsius .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-tert-butylbenzene is the hydrogen atoms present in the organic compounds . The bromine atom in the compound is highly reactive and can participate in various transition metal-catalyzed coupling reactions .

Mode of Action

This compound interacts with its targets through a process known as bromo-de-protonation and bromo-de-tert-butylation . This process involves the removal of a proton (H+) from the target molecule, followed by the addition of a bromine atom . The reaction has a high order in bromine, indicating the participation of clustered polybromide anions Br2n−1– in transition states .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the bromination of organic compounds . The compound can participate in various transition metal-catalyzed coupling reactions, leading to the formation of new aromatic compounds .

Result of Action

The result of the action of this compound is the formation of new aromatic compounds through bromo-de-protonation and bromo-de-tert-butylation . This can lead to changes in the molecular and cellular environment, depending on the specific compounds formed.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Additionally, the presence of other reactive species in the environment can influence the compound’s reactivity and the outcomes of its reactions .

Preparation Methods

1-Bromo-3-tert-butylbenzene is typically synthesized through the bromination of 1-Bromo-2-phenylbenzene with tert-butyl bromide. This reaction is usually carried out in an inert solvent like ethanol under suitable reaction conditions . Industrial production methods often involve similar bromination processes, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

1-Bromo-3-tert-butylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, such as palladium or nickel, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted aromatic compounds.

Scientific Research Applications

1-Bromo-3-tert-butylbenzene has several scientific research applications:

Comparison with Similar Compounds

1-Bromo-3-tert-butylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

1-bromo-3-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXXHPYFJDKWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322060
Record name 1-Bromo-3-tert-butylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3972-64-3
Record name 3972-64-3
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Record name 1-Bromo-3-tert-butylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butyl)bromobenzene
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Synthesis routes and methods I

Procedure details

Reaction Scheme 4 discloses a specific synthetic route to 3-tert-butylphenyl ethyne (Compound 22) starting with meta bromobenzoic acid (Compound 23), which is treated with trimethylaluminum in hexane to yield 3-tert-butyl bromobenzene (Compound 24). 3-Tert-butyl bromobenzene 24 is thereafter converted into the ethyne derivative 22 through the trimethylsilyl ethyne intermediate 25 in steps similar to the steps described in connection with Reaction Scheme 3.
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Synthesis routes and methods II

Procedure details

A suspension of 4.02 g (20 mmol) of m-bromobenzoic acid (Compound 23) in 10 ml hexane was cooled in an ice-bath under nitrogen and then treated slowly with 40 ml of 2M (80 mmol) trimethylaluminum in hexane. The hexane was removed by distillation under nitrogen and the apparatus modified for reflux. The reaction mixture was then heated in an oil bath at 140-150 degrees C. for 3 hours. The oil bath was then replaced by an ice-water bath and the reaction mixture was quenched by the slow dropwise addition of water. The mixture was acidified with dilute HCl and mixture heated at reflux until the aluminum salts were dissolved. The reaction mixture was allowed to cool and extracted with 3×8 ml ether. The ether extracts were combined, washed with dil. HCl, water and saturated NaCl and then dried (MgSO4). The solvent was removed in-vacuo and the residue distilled to give a mixture of the title compound and 3-(1-methyl-ethenyl)bromobenzene as a colorless oil. A small portion (200 mg) of this mixture was dissolved in 1 ml of methylene chloride and then treated with a solution of 200 mg of m-chloroperbenzoic acid in 4 ml of methylene chloride. The mixture was stirred at room temperature for 1 hour and the methylene chloride removed in-vacuo. The residue was dissolved in hexane and filtered through a short silica column and the filtrate concentrated in-vacuo to give pure title compound as a colorless oil. PMR (CDCl3): & 1.30 (9H, s), 7.25 (1H, m), 7.41 (2H, m), 7.65 (H, t, J~2.1 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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